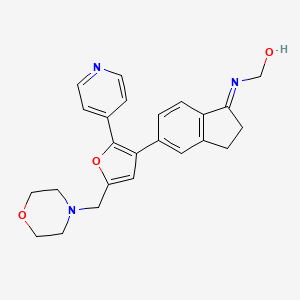
(E)-((5-(5-(Morpholinomethyl)-2-(pyridin-4-yl)furan-3-yl)-2,3-dihydro-1H-inden-1-ylidene)amino)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-((5-(5-(Morpholinomethyl)-2-(pyridin-4-yl)furan-3-yl)-2,3-dihydro-1H-inden-1-ylidene)amino)methanol is a complex organic compound that features a unique structure combining a morpholine ring, a pyridine ring, a furan ring, and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-((5-(5-(Morpholinomethyl)-2-(pyridin-4-yl)furan-3-yl)-2,3-dihydro-1H-inden-1-ylidene)amino)methanol typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling with the indene moiety. The final step involves the introduction of the morpholinomethyl group and the formation of the (E)-amino methanol linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-((5-(5-(Morpholinomethyl)-2-(pyridin-4-yl)furan-3-yl)-2,3-dihydro-1H-inden-1-ylidene)amino)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(E)-((5-(5-(Morpholinomethyl)-2-(pyridin-4-yl)furan-3-yl)-2,3-dihydro-1H-inden-1-ylidene)amino)methanol has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-((5-(5-(Morpholinomethyl)-2-(pyridin-4-yl)furan-3-yl)-2,3-dihydro-1H-inden-1-ylidene)amino)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (E)-((5-(5-(Morpholinomethyl)-2-(pyridin-4-yl)furan-3-yl)-2,3-dihydro-1H-inden-1-ylidene)amino)ethanol
- (E)-((5-(5-(Morpholinomethyl)-2-(pyridin-4-yl)furan-3-yl)-2,3-dihydro-1H-inden-1-ylidene)amino)propanol
Uniqueness
(E)-((5-(5-(Morpholinomethyl)-2-(pyridin-4-yl)furan-3-yl)-2,3-dihydro-1H-inden-1-ylidene)amino)methanol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25N3O3 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[(E)-[5-[5-(morpholin-4-ylmethyl)-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]amino]methanol |
InChI |
InChI=1S/C24H25N3O3/c28-16-26-23-4-2-18-13-19(1-3-21(18)23)22-14-20(15-27-9-11-29-12-10-27)30-24(22)17-5-7-25-8-6-17/h1,3,5-8,13-14,28H,2,4,9-12,15-16H2/b26-23+ |
InChI Key |
RGNQWHHFBWLJSK-WNAAXNPUSA-N |
Isomeric SMILES |
C1C/C(=N\CO)/C2=C1C=C(C=C2)C3=C(OC(=C3)CN4CCOCC4)C5=CC=NC=C5 |
Canonical SMILES |
C1CC(=NCO)C2=C1C=C(C=C2)C3=C(OC(=C3)CN4CCOCC4)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


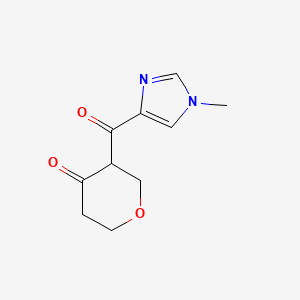


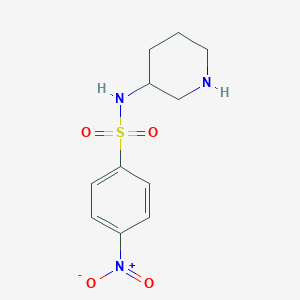
![(3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13322543.png)
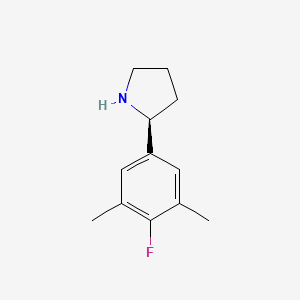
![N-(Thietan-3-yl)benzo[d]thiazol-6-amine](/img/structure/B13322552.png)
![tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13322562.png)
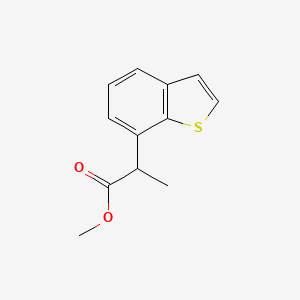
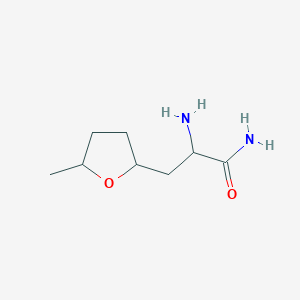
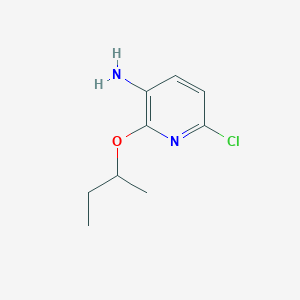

![6-Methoxy-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13322608.png)
![(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene](/img/structure/B13322609.png)
